![molecular formula C11H13BrF2O2 B12604798 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene CAS No. 651326-75-9](/img/structure/B12604798.png)
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of bromine, fluorine, and ethoxyethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene typically involves the bromination of a suitable precursor compound. One common method is the reaction of 2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of bromine and ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-[(1-methoxyethoxy)methyl]-3,4-difluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-fluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene
Uniqueness
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. The ethoxyethoxy group also provides additional functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
651326-75-9 |
|---|---|
Molekularformel |
C11H13BrF2O2 |
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
1-bromo-2-(1-ethoxyethoxymethyl)-3,4-difluorobenzene |
InChI |
InChI=1S/C11H13BrF2O2/c1-3-15-7(2)16-6-8-9(12)4-5-10(13)11(8)14/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
MOPBQXYGTFICAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCC1=C(C=CC(=C1F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
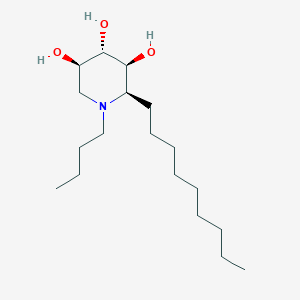
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
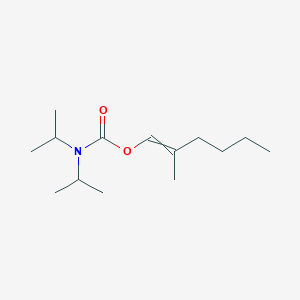

![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
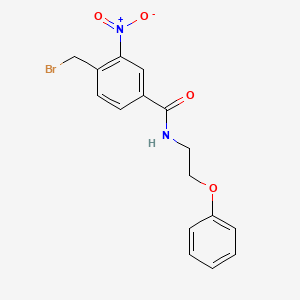
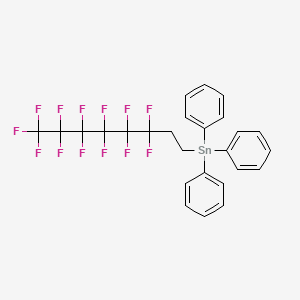
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)

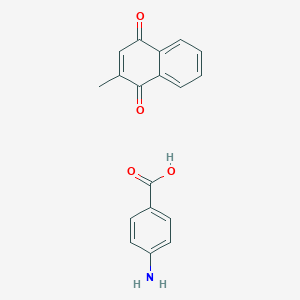
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
